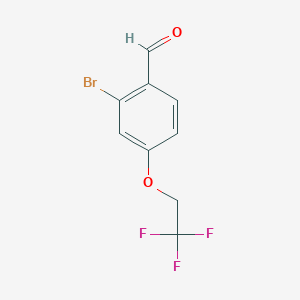

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

Description

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (CAS: 1099630-09-7) is a halogenated benzaldehyde derivative featuring a bromine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₉H₆BrF₃O₂, with a molar mass of 283.05 g/mol. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoroethoxy group to modulate reactivity and metabolic stability in drug candidates .

Properties

IUPAC Name |

2-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRIXBDLWJAODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-bromobenzaldehyde.

Reaction with Trifluoroethanol: The 2-bromobenzaldehyde is reacted with trifluoroethanol in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions to form the desired product.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, cyanides, or other substituted benzaldehydes.

Oxidation: The major product is 2-Bromo-4-(2,2,2-trifluoroethoxy)benzoic acid.

Reduction: The major product is 2-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol

Scientific Research Applications

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly alters physicochemical properties and reactivity. Key examples include:

Key Findings :

- Electron-withdrawing effects : The trifluoroethoxy group increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions.

- Steric effects : Ortho-substitution (e.g., Br at 2 and CF₃OCH₂ at 3) reduces accessibility to the aldehyde group, lowering reactivity in certain reactions .

Functional Group Variations

Substituting the trifluoroethoxy group with other electron-withdrawing groups alters applications and stability:

Key Findings :

- Polarity : Trifluoroethoxy (CF₃OCH₂) > trifluoromethyl (CF₃) > fluoro (F), impacting solubility and reaction kinetics.

- Pharmaceutical relevance : CF₃OCH₂ derivatives are preferred in prodrug synthesis due to hydrolytic stability compared to esters .

Biological Activity

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₉H₈BrF₃O

- Molecular Weight : 273.06 g/mol

- Structure : The compound features a bromine atom, a trifluoroethoxy group, and an aldehyde functional group attached to a benzene ring.

The biological activity of this compound is primarily attributed to its structural components:

- Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Covalent Bond Formation : The aldehyde group can react with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein functions.

- Halogen Bonding : The presence of the bromine atom may influence binding affinity to target proteins through halogen bonding interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

Enzyme Inhibition

Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. Its mechanism typically involves the formation of covalent bonds with active site residues in target enzymes, leading to decreased enzymatic activity.

Antioxidant Properties

Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. This could be due to their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anticancer Activity

There is emerging evidence that brominated compounds can possess anticancer properties. For instance, studies on related bromophenol derivatives indicate significant cytotoxic effects against leukemia cell lines, warranting further investigation into the potential of this compound in cancer therapy .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Enzyme Inhibition | Demonstrated that the compound inhibits specific metabolic enzymes by forming covalent bonds with nucleophilic residues. | Potential for drug development targeting metabolic disorders. |

| Antioxidant Activity Assessment | Showed that similar brominated compounds reduced oxidative damage in cell cultures. | Suggests potential use in formulations aimed at oxidative stress-related diseases. |

| Anticancer Activity Evaluation | Related compounds demonstrated significant cytotoxicity against cancer cell lines. | Indicates potential for further research into anticancer therapies involving this compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.